molecular formula C8H10N6O3 B562948 N7-(2-Carbamoyl-2-hydroxyethyl)guanine CAS No. 163734-06-3

N7-(2-Carbamoyl-2-hydroxyethyl)guanine

Cat. No.: B562948
CAS No.: 163734-06-3
M. Wt: 238.207
InChI Key: JYHHZNJOFXOGSQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-CAG) is a DNA adduct . It is formed by glycidamide, which is the metabolite of acrylamide . The primary target of N7-CAG is the DNA molecule, specifically guanine bases .

Mode of Action

N7-CAG interacts with DNA by forming an adduct with guanine bases . This interaction is facilitated by glycidamide, a metabolite of acrylamide . The formation of this adduct can cause mutations and inhibit transcription and DNA replication, leading to cell death or abnormal cells .

Pharmacokinetics

It has been detected in urine samples of individuals exposed to acrylamide , suggesting that it is excreted from the body through the urinary system

Result of Action

The formation of the N7-CAG adduct can lead to mutations and inhibit transcription and DNA replication . This can result in cell death or the formation of abnormal cells . The presence of N7-CAG in DNA is a marker of exposure to acrylamide and its genotoxic effects .

Action Environment

The formation of N7-CAG is influenced by environmental factors such as diet and occupational exposure. Foods containing reducing sugars and asparagine, when heated at high temperatures, can contain acrylamide . Occupational exposure to acrylamide, such as in the water, paper, and textile industries, can also lead to the formation of N7-CAG . The levels of N7-CAG can vary significantly between individuals, suggesting that individual factors and environmental exposure levels can influence the action, efficacy, and stability of N7-CAG .

Comparison with Similar Compounds

N7-(2-Carbamoyl-2-hydroxyethyl)guanine is unique due to its formation from glycidamide, a metabolite of acrylamide . Similar compounds include other DNA adducts formed by different metabolites of carcinogenic substances, such as:

These compounds share similar mechanisms of action but differ in their specific formation pathways and the carcinogenic substances involved.

Properties

IUPAC Name

3-(2-amino-6-oxo-1H-purin-7-yl)-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O3/c9-5(16)3(15)1-14-2-11-6-4(14)7(17)13-8(10)12-6/h2-3,15H,1H2,(H2,9,16)(H3,10,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHHZNJOFXOGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(C(=O)N)O)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676273
Record name 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163734-06-3
Record name 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is N7-(2-Carbamoyl-2-hydroxyethyl)guanine and how is it formed?

A1: this compound (N7-GA-Gua) is a DNA adduct, meaning it is a chemical compound that forms a covalent bond with DNA. It is formed primarily through the metabolic pathway of acrylamide (AA), a probable human carcinogen found in various cooked foods and cigarette smoke. AA is metabolized to glycidamide (GA), a reactive epoxide, which then directly interacts with the N7 position of guanine bases in DNA to form N7-GA-Gua. [, , , ]

Q2: Why is the formation of N7-GA-Gua considered detrimental?

A2: N7-GA-Gua is considered a promutagenic lesion, meaning its presence in DNA can lead to mutations. The adduct can cause mispairing during DNA replication, ultimately leading to heritable changes in the DNA sequence. These mutations can disrupt normal cellular processes and potentially contribute to the development of cancer. [, , ]

Q3: Is N7-GA-Gua formation limited to specific organs?

A3: Research indicates that N7-GA-Gua formation is not organ-specific. Studies show detectable levels of the adduct in various tissues, including the liver, lungs, kidneys, and even in the testes of exposed animals. The specific levels may vary depending on the tissue type, exposure levels, and individual metabolic capabilities. [, , ]

Q4: Are there any differences in N7-GA-Gua formation between adults and young individuals?

A4: Studies comparing adult and neonatal mice found significantly higher levels of N7-GA-Gua in neonates following GA exposure. This suggests heightened susceptibility to adduct formation in younger individuals, possibly due to differences in metabolic enzyme activity and DNA repair mechanisms. [, ]

Q5: How is N7-GA-Gua quantified in biological samples?

A5: A highly sensitive and specific method for quantifying N7-GA-Gua is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using isotope dilution. This technique allows for accurate measurement of adduct levels even at very low concentrations in various biological matrices. [, ]

Q6: Can N7-GA-Gua be used as a biomarker for acrylamide exposure?

A6: Yes, urinary N7-GA-Gua has shown potential as a biomarker for acrylamide exposure. Research suggests a correlation between dietary acrylamide intake, assessed through urinary metabolites, and urinary N7-GA-Gua levels in both smokers and nonsmokers. This suggests that measuring urinary N7-GA-Gua can be a valuable tool in assessing acrylamide-related health risks. [, ]

Q7: What is the significance of studying this compound?

A7: Understanding the formation, biological consequences, and detection of N7-GA-Gua is crucial for several reasons:

  • Public Health: This research contributes to a better understanding of the potential hazards of acrylamide, facilitating informed decisions about food safety and regulations. [, , , ]

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